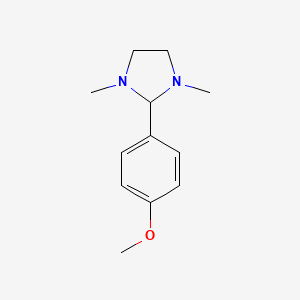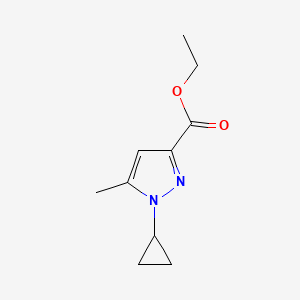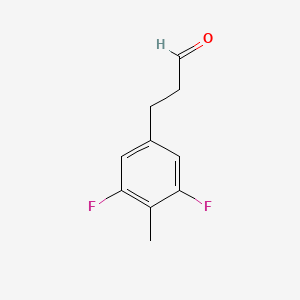
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde )
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde) is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a methyl group, along with a propionaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the difluoro and methyl groups . The reaction conditions often include the use of palladium acetate as a catalyst, iodobenzene, and triethylamine in acetonitrile, with the reaction mixture heated to reflux under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 3,5-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(3,5-Difluoro-4-methylphenyl)propionic acid.
Reduction: 3-(3,5-Difluoro-4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenepropanal, 3,5-difluoro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 3,5-difluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a methyl group.
Benzenepropanal, 3,5-difluoro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
Benzenepropanal, 3,5-difluoro-4-methyl- is unique due to the specific combination of difluoro and methyl substitutions on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
3-(3,5-difluoro-4-methylphenyl)propanal |
InChI |
InChI=1S/C10H10F2O/c1-7-9(11)5-8(3-2-4-13)6-10(7)12/h4-6H,2-3H2,1H3 |
Clé InChI |
YJVLBWZGVGNGNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)CCC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


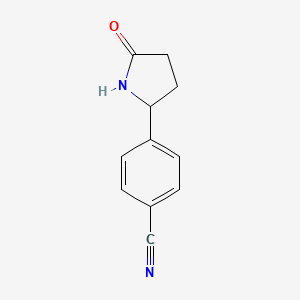
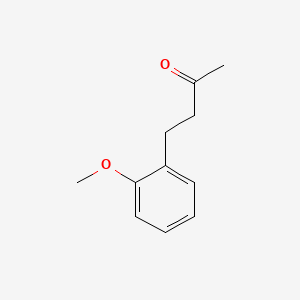
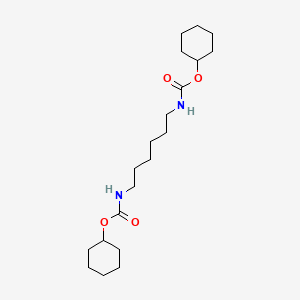
![1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B8798206.png)
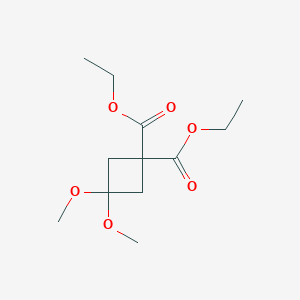
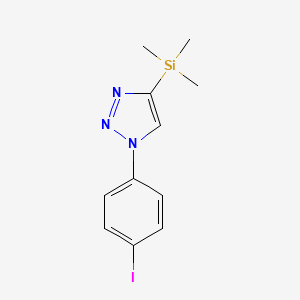
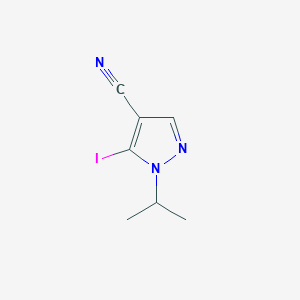
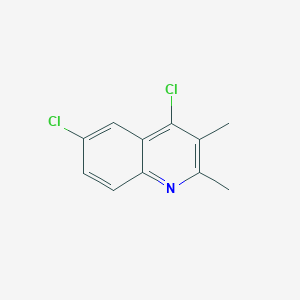


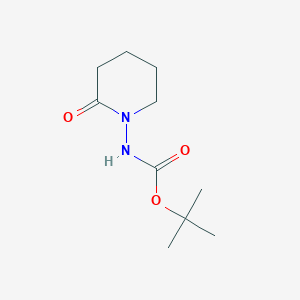
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
